

Perifosine Clinical Trials: A Comparative Meta-Analysis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Perifosine (KRX-0401) is an oral, synthetic alkylphospholipid that was investigated as a targeted anti-cancer agent.[1] Its primary mechanism of action is the inhibition of the serine/threonine kinase Akt (Protein Kinase B), a central node in the PI3K/Akt/mTOR signaling pathway that is frequently dysregulated in cancer, promoting cell survival, proliferation, and therapeutic resistance.[2] Unlike many kinase inhibitors that target the ATP-binding site, perifosine is an allosteric inhibitor that targets the pleckstrin homology (PH) domain of Akt, preventing its translocation to the cell membrane and subsequent activation.[2][3] This meta-analysis provides a comparative guide to the clinical trial data of perifosine across various cancer types, summarizing efficacy and safety data, detailing experimental protocols, and visualizing its mechanism of action and clinical trial workflows.

Efficacy of Perifosine in Clinical Trials

The clinical development of **perifosine** has been extensive, with investigations as both a monotherapy and in combination with other anti-cancer agents across a range of solid tumors and hematologic malignancies.[1] While showing some promise in early-phase trials, the results of later-phase studies were mixed, ultimately leading to the discontinuation of its development for major indications.[3]

Solid Tumors







In solid tumors, **perifosine** monotherapy demonstrated limited objective responses.[1] For instance, in a phase II trial for recurrent glioblastoma, **perifosine** was well-tolerated but showed no efficacy, with a 6-month progression-free survival (PFS6) rate of 0%.[4] Similarly, phase II trials in advanced soft tissue sarcoma showed modest activity.[5]

However, more encouraging results were observed when **perifosine** was used in combination with chemotherapy. A notable phase II randomized controlled trial in patients with metastatic colorectal cancer (mCRC) compared **perifosine** plus capecitabine (P-CAP) to placebo plus capecitabine (CAP). The P-CAP arm showed a significant improvement in median time to progression (27.5 vs 10.1 weeks; P < .001) and median overall survival (17.7 vs 7.6 months; P = .0052).[3][6] Despite these promising phase II results, a subsequent phase III trial in mCRC was terminated due to futility.[3]

In advanced renal cell carcinoma (RCC) patients who had progressed on VEGF-targeted therapy, two phase II trials of single-agent **perifosine** were conducted. In one trial (**Perifosine** 228), the objective response rate (ORR) was 4%, with a median PFS of 14.2 weeks. In the second trial (**Perifosine** 231), the ORR was 10%, with a median PFS of 14 weeks. While demonstrating some activity, it was not superior to other available second-line agents.[7][8]



Cancer Type	Trial Phase	Treatme nt	No. of Patients	Overall Respon se Rate (ORR)	Median Progres sion- Free Survival (PFS)	Median Overall Survival (OS)	Referen ce
Metastati c Colorecta I Cancer	II	Perifosin e + Capecita bine	20	20%	27.5 weeks	17.7 months	[3][6]
II	Placebo + Capecita bine	18	7%	10.1 weeks	7.6 months	[3][6]	
Advance d Renal Cell Carcinom a	II	Perifosin e	24	4%	14.2 weeks	Not Reported	[7][8]
II	Perifosin e	50	10%	14.0 weeks	Not Reported	[7][8]	
Advance d Soft Tissue Sarcoma	II	Perifosin e	23	1 Partial Respons e	9% at 6 months	Not Reported	[5]
Recurren t Glioblast oma	II	Perifosin e	16	0%	1.58 months	3.68 months	[4]

Hematologic Malignancies

Perifosine has also been extensively studied in hematologic malignancies, particularly multiple myeloma (MM) and Waldenström's macroglobulinemia (WM). In a phase II study in patients



with relapsed/refractory WM, single-agent **perifosine** resulted in a partial response in 11% of patients and a minimal response in 24%, with a median PFS of 12.6 months.[2][9][10]

In multiple myeloma, **perifosine** was evaluated in combination with bortezomib and dexamethasone. While early phase I/II studies showed encouraging activity in heavily pretreated patients, a phase III randomized, placebo-controlled trial was discontinued.[8][11] The phase III study in patients with relapsed, refractory multiple myeloma previously treated with bortezomib showed no improvement in PFS for the **perifosine** arm compared to the placebo arm (22.7 weeks vs. 39.0 weeks, respectively).[12][13]

Cancer Type	Trial Phase	Treatme nt	No. of Patients	Overall Respon se Rate (ORR)	Median Progres sion- Free Survival (PFS)	Median Overall Survival (OS)	Referen ce
Waldenst röm's Macroglo bulinemia	II	Perifosin e	37	35% (PR+MR)	12.6 months	Not Reported	[2][9][10]
Multiple Myeloma	III	Perifosin e + Bortezom ib + Dexamet hasone	67	20%	22.7 weeks	141.9 weeks	[12][13]
III	Placebo + Bortezom ib + Dexamet hasone	68	27%	39.0 weeks	83.3 weeks	[12][13]	

Safety and Tolerability



Across clinical trials, **perifosine** was generally well-tolerated, with the most common adverse events being gastrointestinal in nature (nausea, vomiting, diarrhea) and fatigue.[5][7] These side effects were typically mild to moderate (Grade 1-2) and manageable.[5] In the phase III multiple myeloma trial, the incidence of grade 3/4 adverse events was similar between the **perifosine** and placebo arms (61% vs. 55%), with the most common being thrombocytopenia, anemia, hyponatremia, and pneumonia.[12]

Experimental Protocols Key Clinical Trial Methodologies

Metastatic Colorectal Cancer (Phase II, NCT00398879)[3][6]

- Patient Population: Patients with metastatic colorectal cancer who had progressed after as many as two prior therapies.
- Treatment Arms:
 - Perifosine (50 mg orally once daily) + Capecitabine (825 mg/m² orally twice daily on days 1-14 of a 21-day cycle).
 - Placebo + Capecitabine (825 mg/m² orally twice daily on days 1-14 of a 21-day cycle).
- Primary Endpoint: Time to progression.
- Response Assessment: Disease assessment was performed every two cycles (6 weeks).

Multiple Myeloma (Phase III, NCT01002248)[12][13]

- Patient Population: Patients with relapsed, refractory multiple myeloma who had received one to four prior therapies and had relapsed following a bortezomib-based therapy.
- Treatment Arms:
 - Perifosine (50 mg orally once daily) + Bortezomib (1.3 mg/m² on days 1, 4, 8, and 11 of a 21-day cycle) + Dexamethasone (20 mg on the day of and day after bortezomib administration).

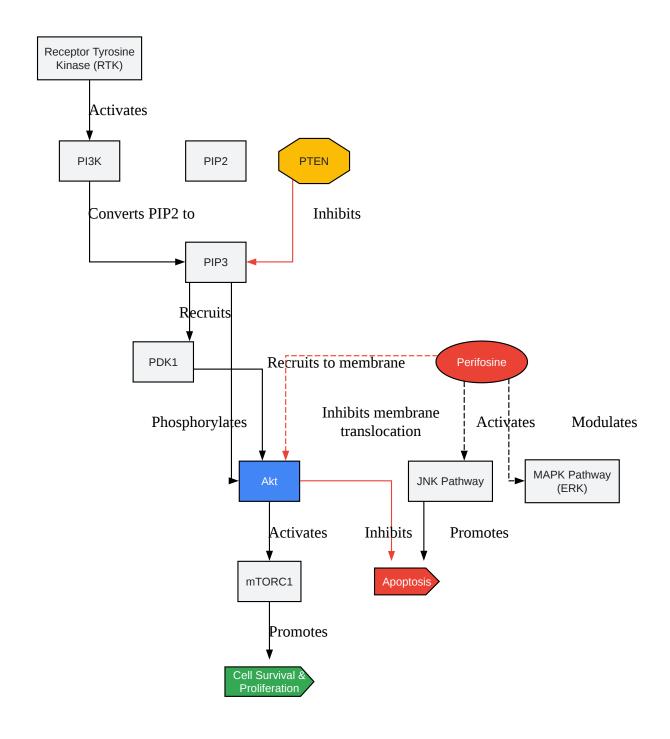


- Placebo + Bortezomib + Dexamethasone.
- Primary Endpoint: Progression-free survival.
- Response Assessment: Response and progression were assessed according to the International Myeloma Working Group (IMWG) uniform response criteria.

Signaling Pathways and Experimental Workflows Perifosine's Mechanism of Action

Perifosine's primary molecular target is the PI3K/Akt/mTOR pathway. It also appears to modulate other signaling cascades, including the MAPK and JNK pathways.[9]





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Caption: Perifosine inhibits Akt translocation, blocking the PI3K/Akt/mTOR survival pathway.

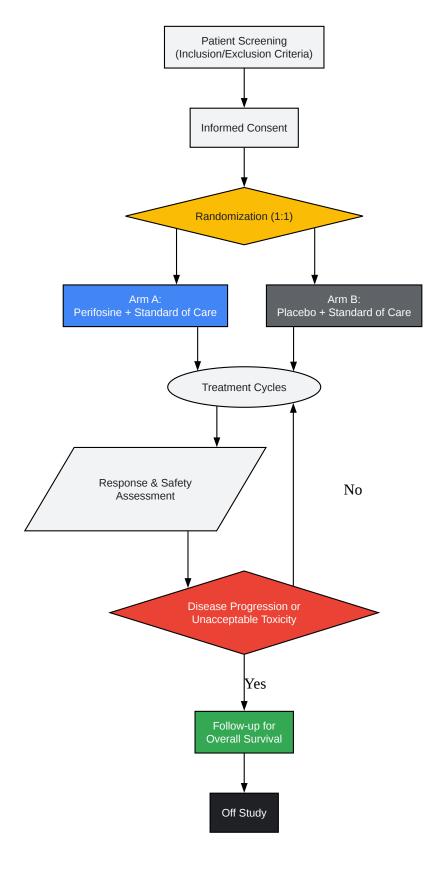




Representative Clinical Trial Workflow

The following diagram illustrates a typical workflow for a randomized, placebo-controlled clinical trial of **perifosine**.





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Caption: A typical randomized clinical trial workflow for perifosine.



Conclusion

The clinical development of **perifosine** illustrates the challenges of translating promising preclinical activity and early-phase clinical signals into late-stage success. While **perifosine** demonstrated a manageable safety profile and some efficacy in combination therapies for certain cancers like metastatic colorectal cancer in phase II, these results were not consistently replicated in larger phase III trials. The data suggest that while Akt is a valid therapeutic target, its inhibition by **perifosine** may not be sufficient to overcome the complex and redundant signaling networks driving tumor growth and resistance in many cancer types. This meta-analysis provides a valuable resource for understanding the clinical trajectory of **perifosine** and informing the future development of Akt inhibitors and other targeted therapies.

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